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Compound of Interest

Compound Name: 1H-indol-2-amine

Cat. No.: B1218963 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the compound 1H-indol-2-amine. Due to the limited availability of direct experimental data

for this specific molecule in publicly accessible databases, this document presents a

synthesized analysis based on the known spectroscopic characteristics of the indole scaffold

and primary aromatic amines. The information herein is intended to serve as a reference for the

identification and characterization of 1H-indol-2-amine and related compounds in a research

and development setting.

Expected Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 1H-indol-2-amine. These predictions are derived

from the analysis of spectroscopic data from related indole derivatives and established

principles of spectroscopic interpretation.

Table 1: Expected ¹H NMR Spectral Data
The proton NMR spectrum of 1H-indol-2-amine is expected to exhibit distinct signals

corresponding to the protons of the indole ring and the amine group. The chemical shifts are

influenced by the electron-donating nature of the amine group and the aromaticity of the indole

ring.
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Proton
Expected Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

H1 (N-H) 8.0 - 8.5 br s -

H3 ~6.5 s -

H4 7.4 - 7.6 d ~8.0

H5 6.9 - 7.1 t ~7.5

H6 7.0 - 7.2 t ~7.5

H7 7.2 - 7.4 d ~8.0

NH₂ 4.0 - 5.0 br s -

Solvent: DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm). br s = broad singlet,

s = singlet, d = doublet, t = triplet.

Table 2: Expected ¹³C NMR Spectral Data
The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the

1H-indol-2-amine molecule. The C2 carbon, directly attached to the amine group, is expected

to be significantly shifted downfield.

Carbon Expected Chemical Shift (δ, ppm)

C2 150 - 155

C3 95 - 100

C3a 128 - 132

C4 120 - 123

C5 118 - 121

C6 121 - 124

C7 110 - 113

C7a 135 - 138
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Solvent: DMSO-d₆. Chemical shifts are referenced to the solvent signal.

Table 3: Expected IR Absorption Bands
The infrared spectrum of 1H-indol-2-amine is predicted to show characteristic absorption

bands for the N-H and C-N bonds of the amine and indole functional groups. Primary amines

typically show two N-H stretching bands.[1][2][3][4]

Vibrational Mode
Expected Wavenumber

(cm⁻¹)
Intensity

N-H Stretch (Indole) 3400 - 3500 Medium

N-H Asymmetric Stretch

(Amine)
3350 - 3450 Medium

N-H Symmetric Stretch

(Amine)
3250 - 3350 Medium

C-H Stretch (Aromatic) 3000 - 3100 Medium

N-H Bend (Amine) 1580 - 1650 Medium-Strong

C=C Stretch (Aromatic) 1450 - 1600 Medium-Strong

C-N Stretch (Aromatic Amine) 1250 - 1340 Strong

Table 4: Expected Mass Spectrometry Data
Electron ionization mass spectrometry (EI-MS) of 1H-indol-2-amine is expected to yield a

molecular ion peak (M⁺) and characteristic fragment ions resulting from the fragmentation of

the indole ring and the loss of the amine group.
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m/z Relative Intensity (%) Proposed Fragment

132 High [M]⁺

117 Moderate [M - NH]⁺

105 Moderate [M - HCN - H]⁺

90 Low [C₇H₆]⁺

77 Low [C₆H₅]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.

These are based on standard laboratory practices for the characterization of organic

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1H-indol-2-amine in 0.5-0.7 mL of

deuterated dimethyl sulfoxide (DMSO-d₆).

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16

ppm.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of

200-250 ppm.
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Data Processing: Process the raw data using appropriate NMR software. This includes

Fourier transformation, phase correction, baseline correction, and referencing to the residual

solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation:

Solid State (ATR): Place a small amount of the solid sample directly on the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

Solid State (KBr pellet): Mix approximately 1 mg of the sample with 100 mg of dry

potassium bromide (KBr). Grind the mixture to a fine powder and press it into a

transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

Record the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a

suitable volatile solvent such as methanol or acetonitrile.

Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI)

source.

Data Acquisition:
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Introduce the sample into the ion source, typically via a direct insertion probe or after

separation by gas chromatography (GC).

Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

The standard electron energy for EI is 70 eV.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the molecule.

Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized compound like 1H-indol-2-amine.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

1H-indol-2-amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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